3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(2-pyridinylmethylene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(2-pyridinylmethylene)propanohydrazide is a synthetic organic compound that features a carbazole core substituted with diiodo groups and a hydrazide linkage to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(2-pyridinylmethylene)propanohydrazide typically involves the following steps:
Synthesis of 3,6-Diiodo-9H-carbazole: This can be achieved by iodination of carbazole using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of the Hydrazide Linkage: The 3,6-diiodo-9H-carbazole is then reacted with a suitable hydrazine derivative to form the hydrazide linkage.
Condensation with Pyridine Aldehyde: The final step involves the condensation of the hydrazide with 2-pyridinecarboxaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core or the hydrazide linkage.
Reduction: Reduction reactions could target the pyridine moiety or the hydrazide linkage.
Substitution: Halogen substitution reactions could occur at the diiodo groups on the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and various peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophilic substitution reactions could involve reagents like sodium azide or thiolates.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carbazole-quinone derivative, while reduction could produce a dihydropyridine derivative.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(2-pyridinylmethylene)propanohydrazide can be used as a building block for the synthesis of more complex molecules, particularly those with potential electronic or photonic applications.
Biology
In biological research, this compound could be investigated for its potential as a fluorescent probe or as a precursor to biologically active molecules.
Medicine
In medicinal chemistry, the compound might be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where carbazole derivatives have shown efficacy, such as cancer or neurological disorders.
Industry
In industry, the compound could find applications in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.
Mechanism of Action
The mechanism of action of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(2-pyridinylmethylene)propanohydrazide would depend on its specific application. For example, as a fluorescent probe, it might interact with specific biomolecules to produce a detectable signal. As a therapeutic agent, it might target specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
3,6-Diiodo-9H-carbazole: A simpler derivative without the hydrazide and pyridine moieties.
N-(2-pyridinylmethylene)propanohydrazide: A compound lacking the carbazole core.
Carbazole derivatives: Other carbazole-based compounds with different substituents.
Uniqueness
The uniqueness of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(2-pyridinylmethylene)propanohydrazide lies in its combination of a carbazole core with diiodo substitution and a hydrazide linkage to a pyridine moiety. This unique structure may confer specific electronic, photonic, or biological properties that are not present in simpler or structurally different compounds.
Properties
Molecular Formula |
C21H16I2N4O |
---|---|
Molecular Weight |
594.2 g/mol |
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-pyridin-2-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C21H16I2N4O/c22-14-4-6-19-17(11-14)18-12-15(23)5-7-20(18)27(19)10-8-21(28)26-25-13-16-3-1-2-9-24-16/h1-7,9,11-13H,8,10H2,(H,26,28)/b25-13+ |
InChI Key |
AWFWAIFZVBFOBB-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.